(E)-3-(3,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
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Overview
Description
(E)-3-(3,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on one phenyl ring and a nitro group on the other, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 3,4-dimethoxybenzaldehyde and 4-nitroacetophenone are the starting materials.
Reaction Setup: Dissolve 3,4-dimethoxybenzaldehyde and 4-nitroacetophenone in ethanol.
Catalyst Addition: Add a base such as sodium hydroxide or potassium hydroxide to the reaction mixture.
Reaction Conditions: Stir the mixture at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.
Product Isolation: After completion, the product is precipitated out by adding water and then filtered, washed, and recrystallized from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Thiolated or aminated derivatives.
Scientific Research Applications
(E)-3-(3,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a chemical intermediate in the synthesis of dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The presence of the nitro and methoxy groups can enhance its binding affinity to these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with only one methoxy group.
(E)-3-(3,4-dimethoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the nitro group.
(E)-3-(3,4-dimethoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one: Contains a chloro group instead of a nitro group.
Uniqueness
The unique combination of methoxy and nitro groups in (E)-3-(3,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets highlights its versatility and potential in scientific studies.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-16-10-4-12(11-17(16)23-2)3-9-15(19)13-5-7-14(8-6-13)18(20)21/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAWFBROEHJSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1713-20-8 |
Source
|
Record name | 3,4-DIMETHOXY-4'-NITROCHALCONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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